Welcome to the BenchChem Online Store!
molecular formula C10H8ClNO B3108417 1-Chloro-3-methoxyisoquinoline CAS No. 16535-95-8

1-Chloro-3-methoxyisoquinoline

Cat. No. B3108417
M. Wt: 193.63 g/mol
InChI Key: PBBOAYURNSIRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08957203B2

Procedure details

A mixture of methyl 2-(cyanomethyl)benzoate (3.50 g, 20 mmol) and sodium methoxide (10 mL, 25% wt in methanol) in 35 mL MeOH was heated to reflux under nitrogen for 3 h. While still hot, the solution was acidified with 1N HCl solution until the green solution turned to yellow color and a lot of white solid precipitated out. After cooling, the precipitated product was collected by filtration, washed with water and dried to yield the desired product 3-methoxyisoquinolin-1(2H)-one as a white solid (2.8 g, 80%). MS: MS m/z 176.1 (M++1).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[C:6](OC)=[O:7])#[N:2].[CH3:14][O-:15].[Na+].[ClH:17]>CO>[Cl:17][C:6]1[C:5]2[C:4](=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:3]=[C:1]([O:15][CH3:14])[N:2]=1.[CH3:14][O:15][C:1]1[NH:2][C:6](=[O:7])[C:5]2[C:4]([CH:3]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2 |f:1.2|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(#N)CC1=C(C(=O)OC)C=CC=C1
Name
sodium methoxide
Quantity
10 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
a lot of white solid precipitated out
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated product was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC2=CC=CC=C12)OC
Name
Type
product
Smiles
COC=1NC(C2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08957203B2

Procedure details

A mixture of methyl 2-(cyanomethyl)benzoate (3.50 g, 20 mmol) and sodium methoxide (10 mL, 25% wt in methanol) in 35 mL MeOH was heated to reflux under nitrogen for 3 h. While still hot, the solution was acidified with 1N HCl solution until the green solution turned to yellow color and a lot of white solid precipitated out. After cooling, the precipitated product was collected by filtration, washed with water and dried to yield the desired product 3-methoxyisoquinolin-1(2H)-one as a white solid (2.8 g, 80%). MS: MS m/z 176.1 (M++1).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[C:6](OC)=[O:7])#[N:2].[CH3:14][O-:15].[Na+].[ClH:17]>CO>[Cl:17][C:6]1[C:5]2[C:4](=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:3]=[C:1]([O:15][CH3:14])[N:2]=1.[CH3:14][O:15][C:1]1[NH:2][C:6](=[O:7])[C:5]2[C:4]([CH:3]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2 |f:1.2|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(#N)CC1=C(C(=O)OC)C=CC=C1
Name
sodium methoxide
Quantity
10 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
a lot of white solid precipitated out
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated product was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC2=CC=CC=C12)OC
Name
Type
product
Smiles
COC=1NC(C2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.